molecular formula C13H16N2O4S B2385986 3-Methyl-4-(3-(methylsulfonyl)benzoyl)piperazin-2-one CAS No. 1105682-66-3

3-Methyl-4-(3-(methylsulfonyl)benzoyl)piperazin-2-one

Cat. No.: B2385986
CAS No.: 1105682-66-3
M. Wt: 296.34
InChI Key: BHDCEQPXTBCDRR-UHFFFAOYSA-N
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Description

3-Methyl-4-(3-(methylsulfonyl)benzoyl)piperazin-2-one is a versatile chemical compound extensively used in scientific research. Its unique molecular structure enables it to be employed as a crucial building block in various fields such as pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(3-(methylsulfonyl)benzoyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3-(methylsulfonyl)benzoyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

3-Methyl-4-(3-(methylsulfonyl)benzoyl)piperazin-2-one is extensively used in scientific research due to its diverse applications:

    Pharmaceuticals: It serves as a building block for the synthesis of various drugs.

    Organic Synthesis: The compound is used in the synthesis of complex organic molecules.

    Material Science: It is employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3-(methylsulfonyl)benzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share structural similarities with 3-Methyl-4-(3-(methylsulfonyl)benzoyl)piperazin-2-one.

    Indole Derivatives: Indole-based compounds also exhibit similar biological activities.

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-methyl-4-(3-methylsulfonylbenzoyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-9-12(16)14-6-7-15(9)13(17)10-4-3-5-11(8-10)20(2,18)19/h3-5,8-9H,6-7H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDCEQPXTBCDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC(=CC=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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